ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a cyclobutyl substituent at the 5-position and an ethyl ester group at the 4-position. Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol (calculated based on standard atomic weights) . The cyclobutyl group introduces steric strain due to its four-membered ring structure, which may influence reactivity, solubility, and intermolecular interactions. This compound is cataloged as a building block in synthetic chemistry, with applications in medicinal chemistry and materials science .
Characterization methods such as NMR, IR, and mass spectrometry are critical for confirming structure and purity in such derivatives .
Properties
CAS No. |
1638983-34-2 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylate group is introduced through esterification with ethyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding pyrazole-4-carboxylic acid.
Reduction: Formation of pyrazoline derivatives.
Substitution: Introduction of different substituents at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives with potential biological activities.
Scientific Research Applications
Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Cyclobutyl vs. Azido/Amino Groups: The cyclobutyl group (sterically demanding) contrasts with the azido (reactive) and amino (nucleophilic) groups at position 4. These differences dictate reactivity; e.g., the azido derivative participates in Huisgen cycloaddition , while the amino group enables condensation reactions . Ester Position: Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate has the ester at position 3, altering electronic distribution compared to the 4-position in the target compound.
- Hydrogen Bonding and Crystallinity: The cyclobutyl group may disrupt hydrogen-bonding networks observed in analogs like ethyl 5-amino-1H-pyrazole-4-carboxylate, which can form intermolecular N–H···O bonds . This could reduce crystallinity but improve solubility in apolar solvents.
Physicochemical Properties
- Melting Points : Ethyl 5-azido-1H-pyrazole-4-carboxylate melts at 92.2–93.7°C , while data for the cyclobutyl analog are unavailable. The bulky cyclobutyl group likely lowers melting points compared to planar substituents (e.g., phenyl in ).
- Solubility: The cyclobutyl derivative is expected to exhibit moderate solubility in organic solvents (e.g., dichloromethane, ethyl acetate) due to its non-polar substituent, contrasting with the polar azido and amino analogs .
Research Findings and Challenges
- Synthetic Challenges : Introducing cyclobutyl requires specialized reagents (e.g., cyclobutyl halides or Grignard reagents), whereas azido groups are installed via diazo transfer .
- Biological Activity : Pyrazole esters with lipophilic substituents (e.g., 4-butylphenyl in ) show enhanced membrane permeability compared to polar analogs.
Biological Activity
Ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group attached to a pyrazole ring, contributing to its distinct chemical properties. The molecular formula is CHNO, with a molecular weight of approximately 210.24 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The pyrazole ring can modulate the activity of various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in inflammatory responses, thereby reducing inflammation .
- Receptor Modulation : It can interact with receptors that play critical roles in pain and inflammatory signaling pathways .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study utilizing a carrageenan-induced paw edema model in rats, the compound showed notable reductions in inflammation markers compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess efficacy against certain bacterial strains, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Potential
Emerging research suggests that derivatives of pyrazole, including this compound, may have anticancer properties. These compounds have been shown to inhibit cell proliferation in various cancer cell lines, indicating their potential role in cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate | CHNO | Different position of cyclobutyl group |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | CHNO | Contains an amino group enhancing biological activity |
| Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | CHNO | Hydroxyl group potentially increasing solubility |
| Ethyl 5-methyl-1H-pyrazole-4-carboxylate | CHNO | Methyl substitution affecting reactivity |
This table illustrates how variations in substituents influence the biological activity and chemical behavior of pyrazole derivatives.
Case Studies
Case Study 1: Anti-inflammatory Activity Assessment
In one study, this compound was tested for anti-inflammatory effects using the carrageenan-induced paw edema model. Results indicated that doses of the compound significantly reduced swelling compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
Another study explored the antimicrobial properties of this compound against various bacterial strains. The results showed promising activity against Gram-positive bacteria, suggesting further exploration into its use as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
